molecular formula C22H21NO5S B15171370 N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide CAS No. 941695-43-8

N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

Cat. No.: B15171370
CAS No.: 941695-43-8
M. Wt: 411.5 g/mol
InChI Key: MUPULPINKDHFSR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a complex molecular architecture that positions it as a valuable intermediate in medicinal chemistry and drug discovery. Benzenesulfonamides are a significant class of organic compounds known for their diverse pharmacological profiles, and this particular structure combines an acetylphenyl group, a hydroxyphenyl group, and a methoxybenzyl group, offering multiple sites for further chemical modification and interaction with biological targets . Researchers can utilize this compound as a key precursor or building block in the synthesis of more complex molecules. The structural motifs present in this compound are found in molecules investigated for various biological activities. For instance, benzenesulfonamide cores are frequently explored in the design of antiviral agents, including inhibitors of targets like the HIV-1 capsid protein . Furthermore, novel benzenesulfonamide derivatives are actively studied for their potential to modulate intracellular signaling pathways, such as the mTORC1 complex, which is relevant in cancer, metabolic, and neurodegenerative diseases . The presence of the acetyl and hydroxy functional groups makes it a versatile scaffold for constructing compound libraries aimed at structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

941695-43-8

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C22H21NO5S/c1-16(24)18-5-7-19(8-6-18)23(15-17-3-11-21(28-2)12-4-17)29(26,27)22-13-9-20(25)10-14-22/h3-14,25H,15H2,1-2H3

InChI Key

MUPULPINKDHFSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylamine with 4-methoxybenzyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts bacterial growth and replication. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

Structural Analogues

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS: 5317-94-2)
  • Molecular Formula: C₁₅H₁₅NO₃S .
  • Key Differences :
    • Lacks the 4-hydroxy and methoxybenzyl groups.
    • Simpler structure with a methyl substituent on the benzene ring.
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide
  • Molecular Formula: C₁₄H₁₅NO₃S .
  • Key Differences :
    • Contains a 4-methoxyphenyl group instead of the acetylphenyl and hydroxy substituents.
  • Implications : The absence of acetyl and hydroxy groups may limit hydrogen-bonding interactions, affecting receptor binding .
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
  • Molecular Formula : C₁₅H₁₆N₂O₅S₂ .
  • Key Differences :
    • Features an acetamide group and methoxybenzenesulfonamide substituent.
  • Implications : The acetamide group could improve metabolic stability compared to the acetyl group in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 411.47 Not reported 4-OH, 4-acetyl, methoxybenzyl
N-(4-Acetylphenyl)-4-methyl 289.35 Not reported 4-acetyl, methyl
1f (Gold-catalyzed synthesis) 402.41 91–93 4-acetyl, methyl, furan
N-(4-Methoxyphenyl)-4-methyl 289.35 Not reported 4-methoxy, methyl

Observations :

  • The target compound’s higher molecular weight and polar substituents (hydroxy, acetyl) suggest greater solubility in polar solvents compared to methyl-substituted analogs .
  • Melting points for related compounds range between 90–94°C, indicating similar crystalline stability .

Biological Activity

N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO5S, with a molecular weight of approximately 411.47 g/mol. The compound features a sulfonamide functional group, an acetyl group, and a methoxyphenyl group, which are crucial for its biological properties.

Structural Characteristics:

FeatureDescription
Sulfonamide Group Characteristic of many pharmaceuticals
Acetyl Group Enhances solubility and biological activity
Methoxyphenyl Group Contributes to unique chemical properties

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the following general route:

  • Formation of the Acetyl Group : Acetylation of the phenolic hydroxyl group.
  • Introduction of the Methoxy Group : Methylation of the para position on the phenyl ring.
  • Sulfonamide Formation : Reaction with sulfonyl chloride to introduce the sulfonamide moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Similar compounds have shown efficacy in targeting cancer cell lines by inhibiting key signaling pathways such as STAT3 and tubulin dynamics.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related sulfonamide derivatives demonstrated significant antibacterial activity comparable to standard antibiotics . The mechanism often involves inhibition of bacterial folate synthesis.
  • Anticancer Research : In vitro studies have indicated that compounds structurally related to this compound can effectively inhibit tumor growth in various cancer cell lines (IC50 values ranging from 1.35 μM to 3.04 μM) . These compounds target both STAT3 phosphorylation and tubulin polymerization.
  • Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory responses, suggesting that this compound may also exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a substituted amine under basic conditions (e.g., NaHCO₃ or Et₃N). For example, 4-hydroxybenzenesulfonyl chloride may react with N-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]amine. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (n-hexane/CCl₄) to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H]⁺ peak) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d6). Key signals include:

  • Acetyl group: δ ~2.5 ppm (s, 3H, CH₃) in 1H NMR; ~200 ppm (C=O) in 13C NMR.
  • Methoxy group: δ ~3.8 ppm (s, 3H, OCH₃) in 1H NMR; ~55 ppm in 13C NMR .
    • X-ray crystallography : Resolve bond lengths (e.g., S–N: ~1.62 Å) and torsion angles (e.g., dihedral angle between aromatic rings: ~85°) using SHELXL .

Q. What are the primary biological targets of sulfonamide derivatives like this compound?

  • Targets : Carbonic anhydrase isoforms (e.g., CA IX/XII) due to sulfonamide’s Zn²⁺-binding affinity. Assay inhibition via stopped-flow CO₂ hydration .
  • Activity : Measure IC₅₀ values (µM range) using fluorogenic substrates (e.g., 4-methylumbelliferone acetate) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved during refinement?

  • Tools : Use SHELXL for anisotropic refinement of non-H atoms. For disordered moieties (e.g., methoxy groups), apply PART/SUMP instructions to model alternate conformers .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonds (e.g., C–H⋯O interactions) using Mercury .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., acetyl or hydroxy)?

  • Protection/Deprotection : Protect hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers during sulfonylation. Deprotect with TBAF in THF .
  • Reaction Monitoring : Use in-situ IR to track sulfonamide bond formation (νS=O at ~1350 cm⁻¹ and νN–H at ~3300 cm⁻¹) .

Q. How do substituents (e.g., 4-acetyl vs. 4-methoxy) influence pharmacokinetic properties?

  • LogP Analysis : Measure partition coefficients (octanol/water) via shake-flask method. The acetyl group increases lipophilicity (LogP ~2.5) compared to methoxy (LogP ~1.8) .
  • Solubility : Use Hansen solubility parameters to optimize co-solvents (e.g., PEG-400 for aqueous formulations) .

Q. What computational methods predict binding modes with carbonic anhydrase?

  • Docking : Use AutoDock Vina with CA IX crystal structure (PDB: 3IAI). Key interactions:

  • Sulfonamide NH coordinates Zn²⁺ (distance ~2.1 Å).
  • Acetyl group forms hydrophobic contacts with Val-121 .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

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